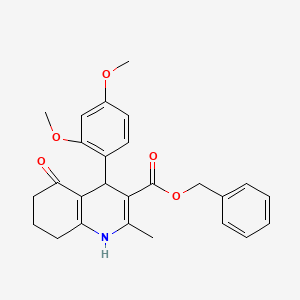

Benzyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Benzyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a benzyl ester group, a 2-methyl substituent, and a 2,4-dimethoxyphenyl moiety at the 4-position of the hexahydroquinoline core.

Properties

IUPAC Name |

benzyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO5/c1-16-23(26(29)32-15-17-8-5-4-6-9-17)24(25-20(27-16)10-7-11-21(25)28)19-13-12-18(30-2)14-22(19)31-3/h4-6,8-9,12-14,24,27H,7,10-11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRPFAJZFVCPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction of the carbonyl group in the hexahydroquinoline core can yield alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural variations among analogs include:

- Ester groups : Benzyl, methyl, ethyl, butyl, and cyclohexyl esters influence lipophilicity and bioavailability.

- Phenyl substituents : Methoxy, hydroxy, bromo, nitro, and ethoxy groups at different positions modulate electronic effects and intermolecular interactions.

Table 1: Structural and Functional Comparison of Selected Analogs

*Calculated based on formula C26H27NO4.

Crystallographic and Hydrogen Bonding Patterns

- The methyl ester analog () crystallizes in a monoclinic system (P21/c) with N–H···O hydrogen bonds forming supramolecular chains, stabilizing the lattice .

- Bulky substituents (e.g., cyclohexyl in ) may disrupt efficient packing, reducing crystallinity .

Biological Activity

Benzyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline derivatives class. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a hexahydroquinoline core with a benzyl group and a dimethoxyphenyl moiety. Its structural formula can be represented as follows:

IUPAC Name

The IUPAC name for this compound is:

This compound .

Anticancer Activity

This compound has shown significant potential in anticancer research. Studies indicate that quinoline derivatives can inhibit the proliferation of various cancer cell lines. For instance:

- In vitro studies demonstrated that certain quinoline derivatives exhibit cytotoxic effects against breast cancer cell lines (MCF-7) by inducing apoptosis and inhibiting cell growth through mechanisms involving cyclooxygenase (COX) inhibition .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins:

- Research indicates that quinoline derivatives can significantly reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active or allosteric sites on enzymes involved in inflammation and cancer progression.

- Signal Transduction Pathways : It may modulate signal transduction pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that the presence of the benzyl group enhances the biological activity of this compound compared to other quinoline derivatives. For example:

| Compound | Activity | Notes |

|---|---|---|

| Benzyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo... | Anticancer | Significant cytotoxicity against MCF-7 cells |

| 4-(2-Methoxyphenyl)-2-methyl... | Moderate | Less effective than benzyl derivative |

| Benzyl 4-(3-methoxyphenyl)... | Low | Minimal activity observed |

Study on Anticancer Properties

A study published in PubMed evaluated various quinoline derivatives for their anticancer properties against four different cancer cell lines. The findings highlighted that compounds similar to Benzyl 4-(2,4-dimethoxyphenyl)-2-methyl... exhibited notable anti-proliferative effects .

Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory properties of quinoline derivatives. It was found that these compounds could effectively inhibit COX enzymes and reduce nitric oxide production in inflammatory models .

Q & A

Q. Critical factors for yield optimization :

- Temperature control : Reflux conditions (60–80°C) balance reaction rate and side-product formation .

- Molar ratios : Excess ammonium acetate (5:1) drives imine formation .

- Solvent choice : Methanol enhances solubility of intermediates, improving cyclization efficiency .

Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

Primary techniques :

- NMR spectroscopy : - and -NMR confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns indicative of substitution .

- X-ray diffraction (XRD) : Single-crystal XRD resolves the 3D structure, including hydrogen bonding (e.g., weak C–H···O interactions) and planarity of the quinoline core .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 506.2) .

Q. Software for analysis :

How should researchers handle safety and stability considerations during laboratory synthesis and storage?

Answer:

Safety protocols :

Q. Stability and storage :

- Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation .

- Moisture control : Use desiccants in storage containers to avoid hydrolysis of ester groups .

What computational methods are recommended for analyzing the electronic structure and reactivity of this compound?

Answer:

Key approaches :

- Density Functional Theory (DFT) : Optimize geometry and calculate natural charges to predict electrophilic/nucleophilic sites (e.g., carbonyl groups at C5 and C3) .

- QTAIM analysis : Identifies bond critical points (BCPs) and evaluates hydrogen bond strengths (e.g., weak C–H···O interactions with ρ ~0.008 a.u.) .

- Molecular electrostatic potential (MEP) maps : Highlight regions prone to nucleophilic attack, such as the electron-deficient quinoline core .

Software : Gaussian or ORCA for DFT, Multiwfn for QTAIM .

How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

Answer:

Strategies for data reconciliation :

- Metabolic stability assays : Test liver microsome stability to identify rapid degradation in vivo (e.g., esterase-mediated hydrolysis of the benzyl group) .

- Plasma protein binding (PPB) studies : High PPB (>90%) may reduce free drug concentration in vivo, explaining lower efficacy compared to in vitro results .

- Pharmacokinetic modeling : Use allometric scaling to adjust dosing regimens for animal models .

What strategies are effective in modifying the quinoline core to enhance biological activity while maintaining stability?

Answer:

Targeted modifications :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., –NO) at C4 to enhance binding to hydrophobic enzyme pockets .

- Steric shielding : Replace benzyl ester with bulkier groups (e.g., phenoxyethyl) to reduce metabolic cleavage without compromising solubility .

- Hybridization : Conjugate with bioactive moieties (e.g., fluorophenyl groups) to exploit dual mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.